molecular formula C6H9Cl2NO B1330124 2H-Azepin-2-one, 3,3-dichlorohexahydro- CAS No. 1709-14-4

2H-Azepin-2-one, 3,3-dichlorohexahydro-

Cat. No.: B1330124
CAS No.: 1709-14-4
M. Wt: 182.04 g/mol
InChI Key: YBOFMSCOQHPFRN-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, 3,3-dichlorohexahydro- (2H-A3DC) is an organic compound that has recently gained attention in the scientific research community due to its potential applications in laboratory experiments. This compound is a 3-substituted azepin-2-one with a chlorine substituent at the 3-position and a hexahydro-substituent at the 2-position. It is also known as 3,3-Dichlorohexahydroazepin-2-one and 3,3-Dichloro-2H-azepin-2-one. 2H-A3DC is a colorless liquid with a boiling point of 150-151 °C and a melting point of -47 °C.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2H-Azepin-2-one derivatives have been explored for their potential in various chemical syntheses. For instance, a study described the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), leading to the formation of 2H-azepine derivatives. This process involved base-promoted hydrogen bromide elimination and was found to yield moderate to quantitative results (Cordonier et al., 2005).
  • Another study presented a novel strategy to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings, using tertiary enamide synthons. This method involved mild conditions and yielded diverse derivatives efficiently (Zhu, Zhao, & Wang, 2015).

Catalytic and Synthetic Applications

  • The palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide was found to be an efficient approach to synthesize indeno[1,2-c]azepin-3(2H)-ones. This method integrates both indene and unsaturated seven-membered ring lactam skeletons in the resulting compounds (Luo & Wu, 2011).

Structural and Physical Chemistry

  • A study on the formation of 4H-Azepine detailed an electrophilic reaction of a 2-methoxyazepinium ion, contributing to the understanding of azepine's structural and reaction properties. This research provided insights into the substitution and hydrogen shift of the azepinium ion, valuable for understanding azepine chemistry (Cordonier et al., 2006).

Pharmacological Research

  • In the field of medicinal chemistry, azepin-2-ones have been studied for their potential pharmacological properties. For example, a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, which act as histone deacetylase inhibitors, were examined for their influence on vascular cognitive impairment. One compound in particular showed promising results in increasing cerebral blood flow and attenuating cognitive impairment in mice (Kaur et al., 2019).

Future Directions

The future directions for the study of “2H-Azepin-2-one, 3,3-dichlorohexahydro-” could involve further exploration of its synthesis, reactivity, and potential applications. The development of more efficient synthesis methods and the study of its biological activity could be areas of interest .

Properties

IUPAC Name

3,3-dichloroazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFMSCOQHPFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279508
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-14-4
Record name MLS002638289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of 3,3-dichloroazepan-2-one in the synthesis of azepanedione oximes?

A1: 3,3-dichloroazepan-2-one serves as a crucial intermediate in the multi-step synthesis of azepanedione oxime derivatives []. The compound undergoes treatment with morpholine, followed by either acidic hydrolysis or condensation with phenyldiazonium chloride. These reactions lead to the formation of azepane-2,3-dione or 4-(phenylhydrazono)azepane-2,3-dione respectively, which are then further reacted with O-aryl-hydroxylamines to yield the desired azepanedione oximes [].

Q2: Are there any alternative synthetic routes to azepanedione oximes that bypass the use of 3,3-dichloroazepan-2-one?

A2: While the provided research [] focuses on a specific synthetic route utilizing 3,3-dichloroazepan-2-one, exploring alternative pathways is an active area of research in organic chemistry. Factors like reaction yield, cost-effectiveness, and the generation of unwanted byproducts influence the selection of a synthetic strategy. Further investigation into the chemical literature and ongoing research efforts may reveal alternative approaches to synthesize azepane-2,3-dione oxime derivatives.

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